molecular formula C17H19NO B5846208 N-(1,2-dihydroacenaphthylen-5-yl)-3-methylbutanamide

N-(1,2-dihydroacenaphthylen-5-yl)-3-methylbutanamide

Cat. No.: B5846208
M. Wt: 253.34 g/mol
InChI Key: DNAIQSLCBFLKRQ-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-3-methylbutanamide is an organic compound that belongs to the class of acenaphthene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3-methylbutanamide typically involves the reaction of acenaphthene derivatives with appropriate amides. One common method involves the reaction of 1,2-dihydroacenaphthylene with 3-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acenaphthene derivatives.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-3-methylbutanamide is unique due to its specific structural features and the presence of the 3-methylbutanamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-11(2)10-16(19)18-15-9-8-13-7-6-12-4-3-5-14(15)17(12)13/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAIQSLCBFLKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C2CCC3=C2C1=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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